1,3-dimethyl-5-(oxetan-3-yloxy)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-5-(oxetan-3-yloxy)-1H-pyrazol-4-amine: is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol . This compound is known for its versatility and high purity, making it valuable for advanced research and development projects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
It is often produced in small quantities for research purposes rather than large-scale industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-5-(oxetan-3-yloxy)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-5-(oxetan-3-yloxy)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methylcoumarin: A methyl derivative of coumarin with various applications in organic synthesis and as a fragrance.
3-Methylcoumarin: Another methyl derivative of coumarin used in organic synthesis and as a fragrance.
4-Methylcoumarin: Used as an intermediate in organic synthesis and as a fragrance.
7-Methylcoumarin: Known for its use in organic synthesis and as a fragrance.
Uniqueness
1,3-Dimethyl-5-(oxetan-3-yloxy)-1H-pyrazol-4-amine is unique due to its specific structure, which includes an oxetane ring and a pyrazole moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized research applications .
Eigenschaften
Molekularformel |
C8H13N3O2 |
---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
1,3-dimethyl-5-(oxetan-3-yloxy)pyrazol-4-amine |
InChI |
InChI=1S/C8H13N3O2/c1-5-7(9)8(11(2)10-5)13-6-3-12-4-6/h6H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
JKWVHJBUDXRLSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1N)OC2COC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.